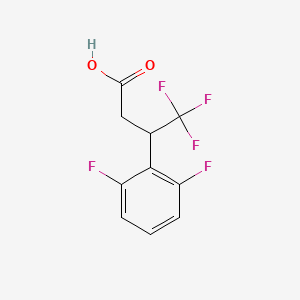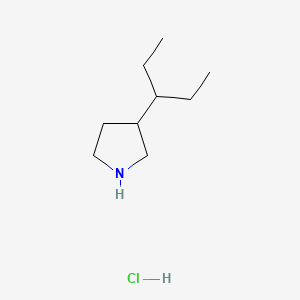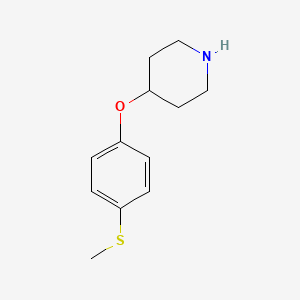![molecular formula C10H10F3NO2 B13592632 Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is a compound that features a glycine backbone with a trifluoromethyl-substituted phenyl group attached to the nitrogen atom. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its electron-withdrawing effects and its influence on the compound’s reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of glycine derivatives with trifluoromethyl-substituted benzyl halides. One common method includes the use of N-protected glycine, which is then deprotected after the substitution reaction . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Mecanismo De Acción
The mechanism of action of Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by influencing the electronic environment of the molecule . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-[2-formyl-4-(trifluoromethyl)phenyl]-N-methyl-
- Glycine, N-(2,3,4-trifluorobenzoyl)-, methyl ester
- ®-N-[3-(4’-fluorophenyl)-3-(4’-phenyl-phenoxy)propyl]-sarcosine
Uniqueness
Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]- is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can result in different reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
2-[[4-(trifluoromethyl)phenyl]methylamino]acetic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-7(2-4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16) |
Clave InChI |
PWHUOSWTEIHEEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


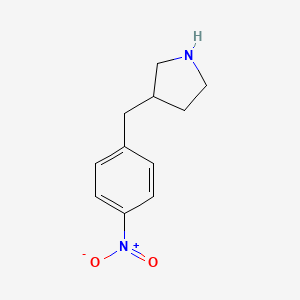
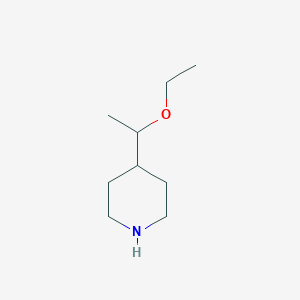

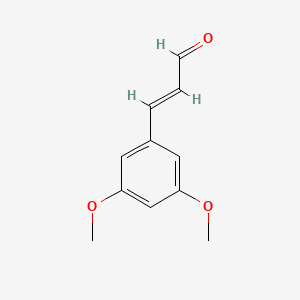
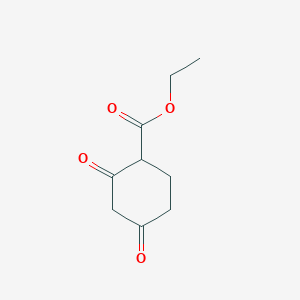


![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)

